2-Heptilmalonato de dietilo

Descripción general

Descripción

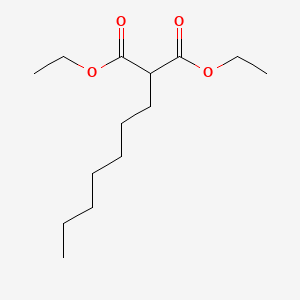

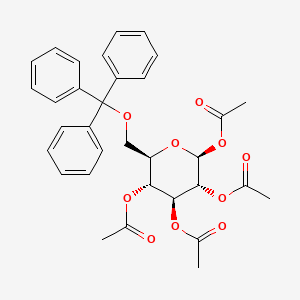

Diethyl 2-heptylmalonate is a chemical compound with the molecular formula C14H26O4 . It is primarily used for research and development purposes .

Synthesis Analysis

Diethyl 2-heptylmalonate can be synthesized from diethyl malonate . Diethyl malonate is a versatile compound that can be used to synthesize a variety of other compounds, including chiral halogenated acetic acids .Molecular Structure Analysis

The molecular structure of Diethyl 2-heptylmalonate consists of 14 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 258.35 .Chemical Reactions Analysis

As a derivative of diethyl malonate, Diethyl 2-heptylmalonate can be combined with urea under the action of a strong base to form a barbiturate . In this case, diethyl diethylmalonate plus urea forms barbital under the action of sodium ethoxide .Physical and Chemical Properties Analysis

Diethyl 2-heptylmalonate is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . The compound has a molecular weight of 258.35 .Aplicaciones Científicas De Investigación

Análisis Exhaustivo de las Aplicaciones del 2-Heptilmalonato de Dietilo

El this compound es un compuesto químico especializado con posibles aplicaciones en diversos campos científicos. A continuación, se presenta un análisis detallado de seis aplicaciones únicas, cada una dentro de su propio dominio.

Medicina: Excipiente en Formulaciones Farmacéuticas: El this compound puede servir como excipiente en formulaciones farmacéuticas. Los excipientes son sustancias inactivas que se utilizan como portadores de los principios activos de los medicamentos. También pueden desempeñar un papel en la estabilización de estos compuestos .

Agricultura: Componente de Hidrogeles para la Retención de Agua: En agricultura, el this compound podría utilizarse en la síntesis de hidrogeles. Los hidrogeles son conocidos por su capacidad de retención de agua, lo que puede mejorar el contenido de humedad del suelo y apoyar el crecimiento de las plantas en condiciones secas .

Industria: Intermediario para Productos Sintéticos: Este compuesto puede actuar como intermediario en la síntesis industrial de diversos productos. Su estructura química le permite ser un bloque de construcción para moléculas complejas utilizadas en los procesos de fabricación .

Ciencia Ambiental: Investigación sobre Materiales Ecológicos: El this compound podría utilizarse en la investigación en ciencias ambientales, particularmente en el estudio de materiales ecológicos que reducen el impacto ambiental. Se podría explorar su potencial para crear polímeros biodegradables .

Tecnología Alimentaria: Emulsificante en Productos Alimenticios: Las propiedades del compuesto sugieren que podría utilizarse como emulsificante en tecnología alimentaria. Los emulsificantes son cruciales para mantener la estabilidad de los productos alimenticios al asegurar una textura consistente y evitar la separación .

Ciencia de Materiales: Catalizador en Reacciones Químicas: En ciencia de materiales, el this compound podría emplearse como catalizador para facilitar reacciones químicas, particularmente en el desarrollo de nuevos materiales con propiedades específicas .

Safety and Hazards

Mecanismo De Acción

Target of Action

Diethyl 2-heptylmalonate, also known as diethyl heptylmalonate, is a chemical compound that is primarily used in organic synthesis

Mode of Action

The mode of action of diethyl 2-heptylmalonate is related to its structure as a malonic ester. Malonic esters, such as diethyl malonate, are known to undergo alkylation in the presence of a base to form enolate ions . These enolate ions can then attack alkyl halides in an SN2 reaction, replacing an α-hydrogen with an alkyl group and forming a new carbon-carbon bond . This process is a key step in the malonic ester synthesis, a method used to prepare carboxylic acids .

Biochemical Pathways

Malonic esters, in general, are involved in the malonic ester synthesis pathway . This pathway involves the alkylation of the malonic ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid .

Result of Action

The result of the action of diethyl 2-heptylmalonate is the formation of a new carbon-carbon bond through the alkylation of the malonic ester . This process is a key step in the synthesis of carboxylic acids via the malonic ester synthesis .

Action Environment

The action of diethyl 2-heptylmalonate is influenced by environmental factors such as temperature and pH. For example, the formation of the enolate ion, a key step in the compound’s mode of action, requires the presence of a base . Additionally, the compound’s boiling point is reported to be 151 °C , suggesting that it is stable under normal environmental conditions but may undergo changes at high temperatures.

Propiedades

IUPAC Name |

diethyl 2-heptylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-4-7-8-9-10-11-12(13(15)17-5-2)14(16)18-6-3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJIXCXMVYTMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277092 | |

| Record name | Diethyl 2-heptylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-83-0 | |

| Record name | 607-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2-heptylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL HEPTYLMALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)

![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)

![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)